Ethylacridine
Description
Overview of Acridine (B1665455) Class Compounds in Academic Research
Acridine, a tricyclic nitrogen-containing heterocyclic compound, and its derivatives have long been a subject of intense academic and industrial research. rsc.orgijpsr.com Initially utilized as dyes and pigments in the 19th century, the unique physicochemical properties of the acridine scaffold soon led to the discovery of its wide-ranging biological activities. rsc.org These properties, largely attributed to the semi-planar structure of the acridine ring system, allow for interaction with various biomolecular targets. rsc.org
Acridine derivatives have been investigated for a broad spectrum of pharmacological applications, including as anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer agents. rsc.orgmdpi.com A significant focus of research has been on their ability to intercalate between the base pairs of DNA, a mechanism that disrupts crucial cellular processes like DNA replication and transcription. researchgate.netresearchgate.net This DNA-intercalating property is a cornerstone of the anticancer activity observed in many acridine derivatives. researchgate.netresearchgate.net Furthermore, researchers have explored their potential as inhibitors of enzymes such as topoisomerases and telomerase. rsc.orgresearchgate.net The versatility of the acridine structure allows for synthetic modifications, enabling the development of derivatives with optimized pharmacological profiles, including enhanced efficacy and target specificity. researchgate.net
Early Academic Investigations and Synthesis of Ethylacridine Isomers
Early research into this compound focused on the synthesis and characterization of its various isomers. The position of the ethyl group on the acridine ring system gives rise to several structural isomers, each with potentially different chemical and biological properties. The synthesis of 1-ethyl-, 2-ethyl-, 3-ethyl-, and 4-ethylacridine has been documented in the chemical literature. acs.org
One of the classical methods for synthesizing the acridine skeleton is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. nih.govbch.ro For instance, the synthesis of 9-ethylacridine (B14139479) can be achieved through the reaction of diphenylamine (B1679370) with propionic acid, catalyzed by zinc chloride. nih.govbch.ro More contemporary approaches have utilized microwave-assisted synthesis to improve reaction times and yields. bch.ro
The synthesis of other this compound isomers involves different starting materials and synthetic routes. For example, the synthesis of 4-ethylacridine-1,3,9(2,4,10H)-trione has been reported through a one-pot reaction involving 2,4-dichloro-3-acyl quinoline (B57606) and ethyl succinate. researchgate.netresearchgate.net
Table 1: Synthetic Methods for this compound Isomers
| Isomer | Precursors | Reaction Type | Key Reagents/Conditions |
|---|---|---|---|
| 9-Ethylacridine | Diphenylamine, Propionic Acid | Bernthsen Reaction | Zinc Chloride, High Temperature/Microwave Irradiation nih.govbch.ro |
| 4-Ethylacridine-1,3,9(2,4,10H)-trione | 2,4-dichloro-3-acyl quinoline, Ethyl succinate | One-pot condensation | Sodium Hydride, Reflux researchgate.netresearchgate.net |
| 1-Ethyl-, 2-Ethyl-, 3-Ethyl-, 4-Ethylacridine | Varies | Multi-step synthesis | Not specified in detail acs.org |
Evolution of Research Perspectives on this compound and its Derivatives
The research landscape for this compound and its derivatives has evolved from fundamental synthesis and characterization to more specialized investigations into their potential applications. While early studies laid the groundwork for understanding the basic chemistry of these compounds, later research has delved into their biological activities and potential as therapeutic agents. ontosight.aimbimph.com
A significant area of investigation has been the development of acridine derivatives as anticancer agents. ijpsr.comnih.gov For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a notable acridine derivative that has been studied for its ability to inhibit both topoisomerase I and II, enzymes critical for DNA replication and repair. mdpi.comnih.gov The development of such compounds highlights a shift towards designing molecules with specific biological targets. nih.gov
Research has also explored the synthesis of hybrid molecules that combine the acridine scaffold with other pharmacologically active groups to enhance therapeutic properties. researchgate.net For instance, acridine derivatives have been linked to peptides and other moieties to improve DNA binding specificity and cellular uptake. ijpsr.com The condensation of 9-ethylacridine with p-nitrosodimethylaniline represents an example of early work on the reactivity of the ethyl group on the acridine ring. oup.com More recent studies have identified 2-Ethylacridine (B12942355) in plant extracts and investigated its potential antibacterial mechanisms through molecular docking studies. mbimph.com This indicates a broadening of research to include natural product chemistry and computational approaches.
Table 2: Evolution of this compound Research Focus
| Time Period | Primary Research Focus | Key Research Activities |
|---|---|---|
| Early 20th Century | Synthesis and Characterization | Development of synthetic routes for various this compound isomers. acs.org |
| Mid-20th Century | Reactivity Studies | Investigation of the chemical reactivity of the ethyl group on the acridine nucleus. oup.com |
| Late 20th Century - Present | Biological and Therapeutic Applications | Design and synthesis of derivatives with anticancer properties (e.g., DACA). nih.gov Exploration of antibacterial potential and computational mechanism studies. mbimph.com |
Structure
3D Structure
Properties
CAS No. |
64828-44-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Ethylacridine Derivative Chemistry
General Synthetic Routes to Ethylacridine Core Structures
The construction of the fundamental acridine (B1665455) ring system can be achieved through several established synthetic strategies. These methods can be adapted to produce this compound isomers by employing appropriately substituted starting materials.
One of the most traditional methods is the Bernthsen acridine synthesis , which involves the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid at high temperatures. nih.gov The use of Lewis acids such as zinc chloride facilitates the cyclization and subsequent aromatization to yield the acridine core. nih.govresearchgate.net To synthesize an this compound via this route, one would typically start with an ethyl-substituted diphenylamine.
Another prominent approach is the intramolecular cyclization of precursor molecules. A concise and efficient method involves the ZnCl₂-promoted cyclization of o-arylaminophenyl Schiff bases , which are readily available starting materials. semanticscholar.org More contemporary methods offer modular and efficient pathways. For instance, a one-pot synthesis has been developed that combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, involving steps like Chan-Lam amination and Friedel-Crafts acylation, to form diverse acridine derivatives. chemistryviews.org Additionally, multi-component reactions (MCRs) provide a straightforward and efficient tool for the rapid synthesis of acridine derivatives from simple starting materials in a single pot. sid.ir
A summary of key synthetic strategies for the acridine core is presented below.
| Synthetic Method | Precursors | Key Reagents/Conditions | Applicability to this compound |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Lewis Acid (e.g., ZnCl₂), High Temperature (>200 °C) nih.gov | Utilizes ethyl-substituted diphenylamine or an ethyl-containing carboxylic acid. |
| Schiff Base Cyclization | o-Arylaminophenyl Schiff Bases | ZnCl₂ semanticscholar.org | The Schiff base is prepared from an ethyl-substituted aniline (B41778) or aldehyde. |
| Photo-redox/Copper Catalysis | o-Alkyl Nitroarenes, Alkyl Halides | Photo-excitation, Copper Catalyst chemistryviews.org | The precursor o-alkyl nitroarene can be synthesized with an ethyl group. |
| Multi-Component Reaction | Aldehydes, Dimedone, Anilines | Various catalysts (e.g., BNBTS), Solvent-free conditions sid.ir | An ethyl-substituted aldehyde or aniline can be used as a component. |
| Metal-Mediated Rearrangement | Diphenylamine Derivatives | Transition Metal Ions (e.g., Nickel(II)) nih.gov | The starting diphenylamine derivative can bear an ethyl substituent. |
The synthesis of specific this compound isomers is dictated by the substitution pattern of the precursors used in the general synthetic routes. The strategic placement of the ethyl group on the starting materials directs its final position on the acridine core.
2-Ethylacridine (B12942355) and 3-Ethylacridine: These isomers are typically synthesized from diphenylamines where the ethyl group is present on one of the phenyl rings. For example, in a Bernthsen-type synthesis, the reaction of N-(3-ethylphenyl)aniline with formic acid would predominantly yield 3-ethylacridine, while N-(4-ethylphenyl)aniline would yield 2-ethylacridine. nih.govchemspider.com
1-Ethylacridine and 4-Ethylacridine: The synthesis of these isomers is more complex due to potential steric hindrance. A Friedländer annulation approach, which involves the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted. For instance, reacting 2-amino-3-ethylbenzaldehyde (B12117835) with cyclohexanone (B45756) would be a potential route to 4-ethyl-1,2,3,4-tetrahydroacridine, which could then be aromatized.
The specific choice of reaction and starting materials is critical for controlling the regiochemistry and achieving the desired isomer with high purity.
The development of "facile" synthetic routes—those that are high-yielding, operationally simple, and often performed in one pot—is a significant goal in organic chemistry. sid.ir Several such methods are applicable to the synthesis of acridine-ethyl derivatives.
One-pot, three-component condensation reactions between an aldehyde, dimedone, and an amine (like aniline or its derivatives) under solvent-free conditions represent a green and efficient approach to acridine derivatives. sid.ir By selecting an ethyl-substituted aldehyde or aniline, this method can be directly applied to produce this compound derivatives.
Another facile approach is the metal-mediated rearrangement of diphenylamine derivatives. nih.gov For example, novel nickel(II) complexes bearing acridine-based ligands have been successfully synthesized in high yield through a one-pot condensation and rearrangement process. nih.gov This strategy presents a promising avenue for the facile synthesis of novel acridine structures that could incorporate an ethyl moiety. Similarly, the ZnCl₂-promoted intramolecular cyclization of readily prepared Schiff bases provides a convenient and efficient pathway to a wide range of acridine derivatives. semanticscholar.org
Strategies for Derivatization of this compound and Related Acridines
Derivatization is the chemical modification of a compound to produce a new compound with different properties. In the context of this compound, derivatization is employed to modulate its physicochemical and biological properties, often for use in further research. libretexts.orgmdpi-res.com Acridine derivatives are frequently synthesized and modified to serve as kinase inhibitors, anticancer agents, or molecular probes. researchgate.netnih.gov The planar acridine structure facilitates interactions with biological targets like DNA, and modifications can enhance this activity. nih.gov
Functionalization involves introducing new chemical groups onto the this compound core to enhance its utility. These modifications can improve solubility, introduce a point of attachment for other molecules, or alter electronic properties.
Common functionalization strategies include:
Substitution at the C9 Position: The C9 position of the acridine ring is highly reactive and a common site for modification. It can be functionalized with various groups, such as amines, to produce derivatives like 9-anilinoacridines, which are known for their biological activity.
N-Functionalization of the Acridine Ring: The nitrogen atom in the central ring can be targeted. For example, concurrent N- and C-functionalization of acridine has been achieved using specific reagents, leading to novel N-alkenylacridin-9-ones. researchgate.net
Attachment of Side Chains: Side chains can be attached to the acridine core to influence its properties. A series of acridine derivatives bearing an N-mustard residue linked via an O-alkyl spacer at the C4 position were synthesized as potent cytotoxic agents. researchgate.net
Formation of Dimers: Linking two this compound units together can create bis-acridine compounds. This strategy is often used to enhance DNA binding affinity, as seen in the development of bis(acridine-4-carboxamides) as anticancer agents. acs.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine how specific structural features influence their biological activity. nih.govmdpi.com For this compound, a targeted SAR study would involve the systematic modification of its structure to probe its interaction with a biological target.
An optimization study of an acridine analog identified from a high-throughput screen as a haspin kinase inhibitor illustrates this process. nih.gov The study revealed that the SAR for haspin and another kinase, DYRK2, had many similarities, but also key structural differences that allowed for the generation of highly selective inhibitors. nih.gov
A hypothetical SAR study on an this compound lead compound might involve the following modifications:
Varying the Position of the Ethyl Group: Synthesizing the 1-, 2-, 3-, and 4-ethylacridine isomers to determine if the position of the alkyl group impacts activity.
Modifying the Ethyl Group: Replacing the ethyl group with other alkyl groups (methyl, propyl, isopropyl) to probe the effect of size and lipophilicity.
Introducing Substituents on the Rings: Adding electron-donating or electron-withdrawing groups at various positions on the aromatic rings to alter the electronic properties of the molecule.
Altering the C9-Substituent: If the lead compound has a substituent at the C9 position, a library of analogs with different groups at this position would be synthesized.
The biological data from these analogs would then be used to build a comprehensive SAR model, guiding the design of more potent and selective compounds. researchgate.net
Spectroscopic Characterization and Advanced Analytical Methods for Ethylacridine
Fundamental Principles of Spectroscopic Analysis Applied to Ethylacridine
Spectroscopic analysis of this compound is grounded in the interaction of the molecule with electromagnetic radiation. mrclab.com Depending on the energy of the radiation, different molecular or atomic transitions are induced, providing specific structural information. UV-Visible spectroscopy probes the electronic transitions within the conjugated aromatic system of the acridine (B1665455) core. msu.edudrawellanalytical.com Infrared spectroscopy identifies the vibrational modes of the chemical bonds present, such as C-H and C=N bonds. mrclab.com Nuclear Magnetic Resonance (NMR) spectroscopy examines the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within the molecule to map out its carbon-hydrogen framework. sigmaaldrich.comrsc.org Mass spectrometry, on the other hand, provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. nih.govmbimph.com
Advanced Spectroscopic Techniques for Structural Elucidation and Identification
Advanced spectroscopic methods are indispensable for the comprehensive characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy is a cornerstone technique for the structural determination of this compound isomers. sigmaaldrich.comwikipedia.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to unambiguously assign the chemical shifts of all protons and carbons in the molecule. mdpi.com
In a study on 4-ethylacridine-1,3,9(2,4,10H)-trione, the ¹³C NMR spectrum in DMSO-d6 showed distinct signals at 177.39, 170.86, 170.31, 168.32, 151.97, 139.79, 133.21, 129.26, 110.12, 60.36, 52.85, 29.16, and 14.55 ppm. researchgate.net The proton NMR spectrum revealed signals corresponding to the acridine core and the ethyl group. researchgate.net Specifically, ¹H NMR (400MHz, DMSO-d6) showed peaks at δ 8.16 (d, J=8.4, 1H, C5-H), 7.85 (t, 1H, C7-H), 7.62 (d, J=8.4, 1H, C8-H), 7.27–7.26 (d, J=7.2, acridine C6-H), 4.05 (q, 2H, C2-methyl), 3.77 (t, 1H, C1-methine), and 2.68–2.59 (m, 2H, -CH2-). researchgate.net Two-dimensional techniques such as COSY, NOESY, HSQC, and HMBC are crucial for establishing connectivity between protons and carbons, which is particularly important for differentiating between isomers like 2-ethylacridine (B12942355) and 4-ethylacridine. mdpi.com
Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for an this compound Derivative
| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |
|---|---|---|---|
| C=O | 177.39, 170.86, 170.31, 168.32 | - | - |
| Aromatic C | 151.97, 139.79, 133.21, 129.26, 110.12 | - | - |
| C5-H | - | 8.16 | d, J=8.4 Hz |
| C7-H | - | 7.85 | t |
| C8-H | - | 7.62 | d, J=8.4 Hz |
| C6-H | - | 7.27–7.26 | d, J=7.2 Hz |
| C2-methyl | - | 4.05 | q |
| C1-methine | - | 3.77 | t |
| -CH2- | 29.16 | 2.68–2.59 | m |
| -CH3 | 14.55 | - | - |
| Other C | 60.36, 52.85 | - | - |
Data sourced from a study on 4-ethylacridine-1,3,9(2,4,10H)-trione. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry Approaches
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. For 2-ethylacridine (C₁₅H₁₃N), the calculated molecular weight is 207.27 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify 2-ethylacridine in plant extracts. mbimph.combioline.org.brijfe.org The mass spectrum of 2-ethylacridine shows a top peak at m/z 207, corresponding to the molecular ion [M]⁺, with other significant peaks at m/z 192 and 208. nih.gov The fragmentation pattern provides valuable information for structural confirmation. ijpsjournal.com Tandem mass spectrometry (MS/MS) can further be used to analyze the fragmentation pathways of the molecular ion, offering deeper structural insights.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound. mrclab.comdrawellanalytical.com
Infrared (IR) Spectroscopy: The IR spectrum of an this compound derivative, 4-ethylacridine-1,3,9(2,4,10H)-trione, showed characteristic C=O stretching vibrations at 1781, 1699, and 1654 cm⁻¹. researchgate.net The aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region, while C=C bond stretching vibrations appear in the 1650-1300 cm⁻¹ range. ajchem-a.com C-N stretching frequencies are generally found between 1650-1500 cm⁻¹. ajchem-a.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying the conjugated π-electron system of the acridine ring. msu.eduuu.nl The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu Derivatives of this compound have been developed as fluorescent labeling reagents, and their UV-Vis absorption properties are key to their function. researchgate.netnih.gov For example, 10-ethyl-acridine-3-sulfonyl chloride derivatives exhibit an excitation maximum at around 270 nm. nih.gov
Fluorescence Spectroscopy in this compound Analysis
The acridine moiety is known for its fluorescent properties, making fluorescence spectroscopy a highly sensitive method for the detection of this compound and its derivatives. cet-science.com
Derivatives of this compound have been synthesized to act as fluorescent probes. nih.gov For instance, 10-ethyl-acridine-3-sulfonyl chloride has been used as a pre-column labeling reagent for the determination of aliphatic amines. nih.govresearchgate.net The resulting derivatives show strong fluorescence with an excitation maximum (λex) at 270 nm and an emission maximum (λem) at 430 nm. nih.gov Another derivatizing agent, 10-ethyl-acridine-2-sulfonyl chloride, produces derivatives with an excitation maximum at 265 nm and an emission maximum at 418 nm. researchgate.net The high sensitivity of fluorescence detection allows for the analysis of trace amounts of substances. researchgate.net
Table 2: Fluorescence Properties of this compound Derivatives
| Derivative | Excitation Max (λex) | Emission Max (λem) | Application |
|---|---|---|---|
| 10-ethyl-acridine-3-sulfonyl chloride derivatives | 270 nm | 430 nm | Determination of aliphatic amines nih.gov |
| 10-ethyl-acridine-2-sulfonyl chloride derivatives | 265 nm | 418 nm | Derivatization of estrogens researchgate.net |
Chromatographic Separations Coupled with Spectroscopic Detection
To analyze this compound in complex matrices, chromatographic separation techniques are coupled with spectroscopic detectors. ijpsjournal.comfiveable.me This "hyphenated" approach combines the separation power of chromatography with the identification capabilities of spectroscopy. ijpsjournal.com
High-performance liquid chromatography (HPLC) is a common technique for separating this compound and its derivatives. researchgate.netnih.govresearchgate.net For instance, the separation of 10-ethyl-acridine-2-sulfonyl chloride derivatives of estrogens was achieved using a reversed-phase Hypersil BDS C8 column with a gradient elution. researchgate.net The identification of the separated compounds was then performed using online post-column mass spectrometry with an atmospheric pressure chemical ionization (APCI) source. researchgate.net
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile compounds like this compound. mbimph.combioline.org.brijfe.org In this method, the sample is vaporized and separated in the GC column before being detected and identified by the mass spectrometer. ijpsjournal.com This technique has been successfully used to identify 2-ethylacridine in various natural extracts. mbimph.combioline.org.brijfe.org
The combination of chromatographic separation with sensitive spectroscopic detection methods like fluorescence and mass spectrometry allows for both the quantification and structural confirmation of this compound in a variety of samples with high precision and accuracy. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of this compound and its derivatives. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Reversed-phase HPLC is commonly employed for the analysis of acridine compounds. chemicke-listy.cz For instance, a study on the separation of acridine thio derivatives utilized a C18 stationary phase. chemicke-listy.cz The mobile phase composition is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. chemicke-listy.cz The use of a gradient elution, where the mobile phase composition is changed over time, can be effective for separating complex mixtures of acridine derivatives. researchgate.net
Fluorescence detection is often preferred for the analysis of this compound and its derivatives due to their native fluorescent properties, offering high sensitivity and selectivity. researchgate.netresearchgate.net The excitation and emission wavelengths are chosen to maximize the fluorescence signal of the target analyte. For example, derivatives of 10-ethyl-acridine-3-sulfonyl chloride have been analyzed with excitation at 270 nm and emission at 430 nm. researchgate.netnih.gov In some applications, HPLC is coupled with mass spectrometry (MS), providing both chromatographic separation and mass-based identification, which enhances the confidence in analyte identification. researchgate.netnih.gov
The following table summarizes typical HPLC conditions used for the analysis of this compound and related compounds:
Table 1: HPLC Methodologies for this compound and its Derivatives
| Analyte/Derivative | Stationary Phase | Mobile Phase | Detector | Excitation (λex) | Emission (λem) | Reference |
|---|---|---|---|---|---|---|
| Aliphatic amines labeled with 10-ethyl-acridine-3-sulfonyl chloride (EASC) | Hypersil BDS C8 | Gradient elution | Fluorescence, APCI-MS | 270 nm | 430 nm | researchgate.net |
| Amino acids labeled with 10-ethyl-acridine-3-sulfonyl chloride (EASC) | Not specified | Gradient: Acetonitrile/Water | FLD, ESI-MS/MS | 262 nm | 425 nm | nih.govmdpi.com |
| Vitamins B3 and B7 labeled with 2-amino-10-ethyl acridine ketone (AEAO) | Not specified | Not specified | Fluorescence | 290 nm | 430 nm | plos.orgnih.gov |
| Acridine thio derivatives | Nucleosil 100-5 C18 | Acetonitrile/Water or Acetonitrile/Acetate buffer (pH 3.5) | UV (214 and 230 nm) | N/A | N/A | chemicke-listy.cz |
Gas Chromatography (GC) Applications in this compound Analysis
Gas Chromatography (GC) is another powerful analytical technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.govgov.bc.ca For a compound to be suitable for GC analysis, it must be volatile and thermally stable. researchgate.net While some acridine compounds can be analyzed directly, derivatization may be necessary for less volatile or more polar derivatives to improve their chromatographic behavior. nih.gov
In GC analysis, the choice of the capillary column is crucial for achieving good separation. A common stationary phase for the analysis of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to acridine, is a (5% phenyl)-methylpolysiloxane. ijfe.org The temperature program of the GC oven is optimized to ensure the separation of the analytes of interest from other components in the sample matrix.
GC-MS is particularly useful as it provides both the retention time from the GC and the mass spectrum from the MS, allowing for a high degree of confidence in the identification of the analyte. thermofisher.combioline.org.br The mass spectrometer can be operated in different modes, such as full scan to obtain the entire mass spectrum, or selected ion monitoring (SIM) to enhance sensitivity and selectivity for specific analytes. nih.gov For instance, the analysis of acridine in environmental samples by GC-MS is a common application. gov.bc.ca
Table 2: GC Applications in the Analysis of Acridine and Related Compounds
| Analyte | Column Type | Carrier Gas | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| Acridine | Not specified | Not specified | MS | Identified in human blood. | hmdb.ca |
| 2-Ethylacridine | HP-5MS (5% diphenyl 95% dimethylpolysiloxane) | Helium | MS | Identified in plant extracts. | ijfe.org |
| Acridine (in water) | Not specified | Not specified | MS | Method for analysis of PAHs including acridine in water. | gov.bc.ca |
| Dibenz(a,j)acridine | Not specified | Not specified | MS | Included in EPA method for semivolatile organic compounds. | epa.gov |
Derivatization Strategies Utilizing this compound and its Reagents for Analytical Applications
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov this compound and its derivatives are often used as fluorescent labeling reagents, which react with target analytes to form highly fluorescent products that can be detected with high sensitivity by techniques like HPLC with fluorescence detection. researchgate.nettandfonline.com
Pre-column Labeling Reagents Derived from this compound (e.g., 10-Ethyl-acridine-3-sulfonyl chloride, 2-amino-10-ethyl acridine ketone)
Several pre-column labeling reagents have been synthesized from the this compound scaffold to facilitate the analysis of various biomolecules and environmental analytes. These reagents are designed to react with specific functional groups on the target molecules.
10-Ethyl-acridine-3-sulfonyl chloride (EASC) : This reagent is used for the derivatization of primary and secondary amines. researchgate.net The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide derivative. researchgate.net EASC-labeled amines exhibit strong fluorescence and are well-suited for sensitive detection by HPLC-FLD. researchgate.netnih.gov This reagent has been successfully applied to the analysis of aliphatic amines in environmental water samples and amino acids. researchgate.netnih.gov
2-amino-10-ethyl acridine ketone (AEAO) : AEAO is a fluorescent labeling reagent developed for the analysis of carboxylic acids, such as those found in certain vitamins. plos.orgnih.gov The derivatization reaction typically requires a condensing agent, like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), to facilitate the formation of an amide bond between the amino group of AEAO and the carboxyl group of the analyte. plos.orgnih.govresearchgate.net This method has been used for the determination of vitamin B3 and vitamin B7 in tea samples. plos.orgnih.gov
The synthesis of these reagents involves multi-step chemical reactions. For example, AEAO can be prepared from 10-ethyl acridone (B373769) through nitration to form 2-nitro-10-ethyl acridine ketone, followed by reduction to yield the final product. plos.orgnih.govresearchgate.net
Optimization of Derivatization Conditions for Trace Analyte Detection
To achieve the highest sensitivity for trace analyte detection, the conditions for the derivatization reaction must be carefully optimized. Key parameters that influence the derivatization efficiency include:
pH : The pH of the reaction medium is critical, especially for reactions involving acidic or basic functional groups. For the derivatization of amines with EASC, a basic pH (around 9.0-11.0) is typically required to ensure the amine is in its nucleophilic free base form. researchgate.net
Temperature : The reaction temperature affects the rate of the derivatization. An optimal temperature is chosen to ensure a complete reaction in a reasonable time without causing degradation of the reagent or the derivative. For example, the reaction of EASC with amino acids has been optimized at 65°C. mdpi.com
Reaction Time : The time required for the derivatization to go to completion is another important factor. Insufficient time will lead to incomplete reaction and lower sensitivity, while excessively long times may lead to the degradation of the products. Derivatization of aliphatic amines with EASC can be completed in as little as 10 minutes. researchgate.net
Reagent Concentration : The concentration of the derivatizing reagent should be in excess relative to the analyte to drive the reaction to completion. However, a very large excess should be avoided as it can interfere with the chromatographic analysis.
Response surface methodology (RSM) is a statistical approach that has been used to optimize derivatization conditions, allowing for the simultaneous evaluation of multiple parameters. plos.orgnih.gov
Table 3: Optimization of Derivatization Conditions
| Reagent | Analyte | Optimized Parameter | Optimal Condition | Reference |
|---|---|---|---|---|
| 10-Ethyl-acridine-3-sulfonyl chloride (EASC) | Aliphatic amines | pH | 11.0 | researchgate.net |
| 10-Ethyl-acridine-3-sulfonyl chloride (EASC) | Aliphatic amines | Temperature | 30°C | researchgate.net |
| 10-Ethyl-acridine-3-sulfonyl chloride (EASC) | Aliphatic amines | Time | 10 min | researchgate.net |
| 2-amino-10-ethyl acridine ketone (AEAO) | Vitamins B3 & B7 | Temperature | 90°C | plos.orgnih.gov |
| 2-amino-10-ethyl acridine ketone (AEAO) | Vitamins B3 & B7 | Time | 45 min | plos.orgnih.gov |
| 2-amino-10-ethyl acridine ketone (AEAO) | Vitamins B3 & B7 | Condensing Agent | EDC | plos.orgnih.gov |
Application in Detection of Biomolecules and Environmental Analytes
Derivatization strategies using this compound-based reagents have been successfully applied to the sensitive detection of a variety of biomolecules and environmental analytes.
Biomolecules :
Amino Acids : EASC has been used as a pre-column fluorescent labeling reagent for the rapid and sensitive determination of amino acids in biological samples, such as from the plant Nitraria tangutorum. nih.govmdpi.com The method allows for the separation and detection of up to 19 amino acids within 20 minutes with very low detection limits. nih.gov
Vitamins : As mentioned previously, AEAO has been synthesized and applied for the analysis of vitamin B3 and vitamin B7 in tea samples. plos.orgnih.gov This method provides a highly sensitive approach for the accurate analysis of trace vitamins in natural products. plos.org
Fatty Acids and other Carboxylic Acids : While not directly using this compound reagents, the principles of fluorescent derivatization are broadly applicable. Reagents like 9-anthryldiazomethane (B78999) (ADAM) are used to derivatize carboxylic acids, including fatty acids, for sensitive HPLC-FLD analysis. nih.govcaymanchem.comcaymanchem.com This highlights the general utility of fluorescent tagging for this class of biomolecules.
Environmental Analytes :
Aliphatic Amines : A method for the determination of aliphatic amines in environmental water samples has been developed using EASC as a pre-column labeling reagent. researchgate.net This method is simple, sensitive, and allows for the detection of trace levels of amines. researchgate.net
Estrogens : 10-Ethyl-acridine-2-sulfonyl chloride has been used to derivatize estrogens in urine samples, enhancing their detection by LC-MS. researchgate.net The derivatization introduces a functional group that is readily ionized, improving the sensitivity of the mass spectrometric detection. researchgate.net
The high sensitivity and selectivity afforded by these this compound-based derivatization reagents make them valuable tools for a wide range of analytical applications in both biological and environmental sciences. researchgate.netnih.govplos.org
Computational Chemistry and Molecular Modeling of Ethylacridine
Quantum Chemical Studies
Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic landscape of a molecule. For ethylacridine, these methods are crucial for understanding its intrinsic properties, which in turn dictate its chemical reactivity and biological interactions.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of the acridine (B1665455) core. While specific studies solely on this compound are not extensively documented, the electronic properties of the parent acridine molecule provide a strong foundation for understanding its ethyl-substituted derivative. The ethyl group, being a simple alkyl substituent, is not expected to dramatically alter the fundamental electronic makeup of the large aromatic acridine system.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For the acridine scaffold, the HOMO and LUMO are predominantly of π-character, distributed across the aromatic rings. This distribution is crucial for the molecule's ability to engage in π-π stacking interactions, a key feature of its binding to DNA. The energy gap between the HOMO and LUMO is a determinant of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule. For acridine, the MEP reveals a negative potential around the nitrogen atom, indicating its role as a hydrogen bond acceptor. The aromatic rings, while generally electron-rich, can have localized variations in potential that influence interactions with other molecules. Protonation of the acridine nitrogen, a common occurrence under physiological conditions, significantly alters the MEP, creating a more electron-deficient ring system and enhancing its interaction with negatively charged biomolecules like the phosphate backbone of DNA nih.gov.
Reactivity Descriptors: Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, including chemical potential, hardness, and electrophilicity. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
| Descriptor | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences charge-transfer interactions and reactivity with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Governs reactivity with nucleophiles and is important for intercalation. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic potential on the molecule's surface. | Identifies sites for electrostatic interactions and hydrogen bonding. |
Theoretical calculations are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra.
UV-Vis Absorption Spectra: The electronic transitions responsible for the UV-Vis absorption spectrum of acridine and its derivatives have been studied using time-dependent DFT (TD-DFT) and other advanced computational methods nih.govoncodesign-services.com. The spectra are characterized by intense π-π* transitions in the UV and near-UV regions researchgate.net. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, providing insights into the electronic excited states of the molecule nih.gov. For this compound, the ethyl substituent is expected to cause a small red-shift (bathochromic shift) in the absorption bands compared to the parent acridine due to its electron-donating inductive effect.
NMR Spectra: Computational methods can also predict the 1H and 13C NMR chemical shifts of this compound nih.govnih.govmdpi.commdpi.com. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Predicted NMR spectra can be a valuable tool for confirming the structure of synthesized this compound and its derivatives.
| Spectroscopic Property | Theoretical Prediction Method | Information Gained |
| UV-Vis λmax | TD-DFT | Wavelengths of electronic transitions, excited state energies. |
| 1H NMR Chemical Shifts | GIAO, CSGT (DFT-based) | Electronic environment of hydrogen atoms. |
| 13C NMR Chemical Shifts | GIAO, CSGT (DFT-based) | Electronic environment of carbon atoms. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to model the interaction of a small molecule (ligand) like this compound with a large biological molecule (receptor) such as DNA or a protein.
Interaction with DNA: The primary biological target for many acridine derivatives is DNA. Molecular docking and dynamics simulations have been extensively used to study the intercalation of acridine compounds into the DNA double helix. These simulations show that the planar acridine ring inserts itself between adjacent base pairs, leading to a distortion of the DNA structure. The binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions between the protonated acridine ring and the negatively charged phosphate backbone of DNA. The ethyl group of this compound would likely be oriented towards the major or minor groove of the DNA, where it could form additional hydrophobic interactions, potentially influencing the binding affinity and sequence selectivity.
Interaction with Proteins: Besides DNA, acridine derivatives can also interact with various proteins. For instance, they are known to inhibit enzymes like topoisomerases and kinases. Molecular docking can be used to predict the binding pose of this compound in the active site of a target protein. Subsequent molecular dynamics simulations can then be employed to assess the stability of the predicted binding mode and to characterize the dynamic nature of the protein-ligand interactions over time.
Binding Affinity: Molecular docking programs can estimate the binding affinity (often expressed as a docking score or binding free energy) of a ligand to its receptor. This allows for the comparison of the binding strength of different derivatives and can guide the design of more potent compounds. For this compound, docking studies could predict its binding affinity to different DNA sequences or to the active sites of various proteins.
Preferred Interaction Sites: Simulations can identify the specific amino acid residues or DNA base pairs that are crucial for the binding of this compound. This information is vital for understanding the mechanism of action and for designing derivatives with improved selectivity. For example, simulations might reveal that the ethyl group of this compound forms favorable hydrophobic interactions with a specific pocket in a protein's active site, suggesting that modifications to this group could enhance binding.
| Biomolecule | Predicted Interaction Mode | Key Stabilizing Forces |
| DNA | Intercalation between base pairs | π-π stacking, van der Waals, electrostatic interactions. |
| Proteins (e.g., kinases, topoisomerases) | Binding to active or allosteric sites | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods play a significant role in modern SAR studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models nih.gov.
For acridine derivatives, numerous SAR studies have been conducted to correlate their structural features with their anticancer, antimicrobial, and other biological activities. These studies have highlighted several key factors:
Planarity of the Acridine Ring: The planarity of the tricyclic system is crucial for effective DNA intercalation.
Substituents at the 9-position: The nature of the substituent at the 9-position significantly influences the biological activity. For this compound, the ethyl group contributes to the lipophilicity of the molecule.
Electronic Properties: The electronic properties of the substituents can modulate the binding affinity and reactivity of the acridine core.
Computational SAR studies can quantify these relationships by developing mathematical models that predict the biological activity of new derivatives based on calculated molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties). While specific SAR studies focusing on a series of this compound analogs are not widely available, the general principles derived from other 9-substituted acridines are applicable. For instance, increasing the length of the alkyl chain at the 9-position (e.g., from ethyl to propyl or butyl) would be expected to further increase lipophilicity, which could lead to enhanced cell penetration but might also increase toxicity.
| Structural Feature | Influence on Activity |
| Ethyl Group at 9-position | Increases lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions with the target. |
| Acridine Ring System | Provides the planar structure necessary for DNA intercalation and serves as the core pharmacophore. |
| Nitrogen Atom in the Ring | Site of protonation, crucial for electrostatic interactions with negatively charged biological targets like DNA. |
Correlation of Molecular Structure with Biological Activity Profiles
The biological activity of acridine derivatives is intrinsically linked to their three-dimensional structure, which allows them to interact with biological macromolecules such as DNA and various enzymes. Computational studies on acridine analogues have consistently demonstrated that the planar tricyclic ring system is a crucial feature for their primary mechanism of action: intercalation into the DNA double helix. This interaction disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Molecular modeling studies, including molecular docking and molecular dynamics simulations, have provided detailed insights into how acridines, and by extension this compound, fit within the DNA base pairs. The planar acridine core stacks between adjacent base pairs, while substituents on the ring can protrude into the major or minor grooves of the DNA, further stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) studies on various acridine derivatives have established correlations between physicochemical properties and biological activity. For instance, lipophilicity, electronic properties, and steric parameters of substituents on the acridine ring have been shown to significantly influence cytotoxicity and antileukemic potency. While specific QSAR models for this compound are not extensively documented, the principles derived from studies on other substituted acridines are applicable. The ethyl group, being a small alkyl substituent, would be expected to influence the compound's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with its intracellular targets.
The table below summarizes key structural features of acridine derivatives and their general correlation with biological activity, providing a framework for understanding the potential profile of this compound.
| Structural Feature | Correlation with Biological Activity | Computational Method Used for Analysis |
| Planar Acridine Core | Essential for DNA intercalation and cytotoxicity. | Molecular Docking, Molecular Dynamics |
| Substituent Lipophilicity | Influences cell membrane permeability and target binding. | QSAR, Molecular Lipophilicity Potential |
| Substituent Size (Steric Hindrance) | Affects the fit within the DNA intercalation site or enzyme binding pocket. | Molecular Docking, Steric Parameter Calculations |
| Electronic Properties of Substituents | Can modulate the electronic distribution of the acridine ring, impacting stacking interactions with DNA bases. | Quantum Mechanical Calculations, Electronic Parameter Calculations in QSAR |
Influence of Substituents on Molecular Interactions and Resultant Activity
The nature and position of substituents on the acridine ring play a critical role in modulating the compound's molecular interactions and, consequently, its biological activity. The introduction of an ethyl group at various positions on the acridine nucleus can have several predictable effects based on computational and experimental studies of other substituted acridines.
Steric Effects: The size of the substituent is a critical factor. Studies on bis(acridine-4-carboxamides) have shown that while small substituents like methyl or chloro groups at the 5-position can enhance potency, larger substituents tend to decrease activity, likely due to steric hindrance that impedes optimal DNA binding. nih.govacs.org An ethyl group is slightly larger than a methyl group, and its placement would need to be in a position that does not clash with the DNA backbone or the amino acid residues in an enzyme's active site. Molecular docking simulations can predict these potential steric clashes and guide the selection of optimal substitution patterns.
Electronic Effects: Substituents can alter the electron distribution of the acridine ring, which can influence the strength of the π-π stacking interactions with DNA base pairs. While an ethyl group is generally considered to be weakly electron-donating, its electronic influence is less pronounced than that of other functional groups. Quantum mechanical calculations can be employed to determine the precise impact of an ethyl substituent on the molecular electrostatic potential of the acridine ring.
Lipophilicity and Hydrophobicity: The ethyl group increases the lipophilicity of the acridine molecule. QSAR studies on imidazoacridinones have demonstrated that lipophilic properties can significantly influence cytotoxicity. nih.gov Increased lipophilicity can enhance the ability of the compound to cross cell membranes and reach its intracellular target. However, there is often an optimal range of lipophilicity for biological activity, beyond which increased lipophilicity can lead to poor solubility and non-specific binding. Computational tools can calculate the predicted logP (a measure of lipophilicity) for this compound derivatives to help optimize this property.
The following table outlines the predicted influence of an ethyl substituent at different positions on the acridine ring, based on general principles from related compounds.
| Position of Ethyl Group | Predicted Influence on Molecular Interactions | Potential Impact on Biological Activity |
| 1, 8 | May be tolerated without significant steric hindrance, potentially offering a slight increase in lipophilicity. nih.gov | Potentially similar or slightly enhanced activity compared to unsubstituted acridine. |
| 5 | Could provide a balance of increased lipophilicity without excessive steric bulk, potentially enhancing DNA binding and cytotoxicity. nih.govacs.org | Potentially increased potency, depending on the specific biological target. |
| 9 | Substitution at this position is common and can significantly alter activity. An ethylamino group, for example, could form additional hydrogen bonds. | Activity would be highly dependent on the nature of the entire substituent at this position. |
Biological Activities and Mechanistic Investigations of Ethylacridine
DNA-Intercalation and Nucleic Acid Interaction Mechanisms
The planar, tricyclic ring structure of ethylacridine is a key determinant of its ability to interact with DNA. ontosight.ai This interaction primarily occurs through a process known as intercalation, where the flat acridine (B1665455) moiety inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This physical insertion leads to a distortion of the DNA structure, which can subsequently interfere with fundamental cellular processes.
Studies on Intercalative Binding Patterns and Kinetics
The binding of acridine derivatives to DNA is a complex process influenced by various factors, including the specific substituents on the acridine ring. For instance, studies on related acridine compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have provided insights into the kinetics and thermodynamics of these interactions. The presence of a side chain, such as the N-(2-dimethylamino)ethyl group, can significantly influence DNA binding affinity and sequence preference. researchgate.netnih.gov
Research has shown that the interaction of acridine derivatives with DNA can exhibit a preference for GC-rich regions. nih.gov The kinetics of these binding events are often rapid, with equilibrium being reached within seconds. nih.gov Spectroscopic and viscosity measurements have been employed to confirm the intercalative binding mode of acridine compounds to DNA. researchgate.net Furthermore, molecular modeling studies have supported an intercalative binding model, suggesting a potential preference for the major groove of the DNA duplex. researchgate.net The stability of the resulting drug-DNA complex is a critical factor in its biological effect. researchgate.net
Impact on DNA Replication and Transcription Processes
By intercalating into the DNA helix, this compound and its derivatives can physically obstruct the progression of enzymes responsible for DNA replication and transcription, such as DNA and RNA polymerases. ontosight.ai This disruption can lead to the inhibition of nucleic acid synthesis, a key mechanism underlying the antiproliferative effects of many acridine compounds. researchgate.netresearchgate.net The structural changes induced in the DNA by intercalation, including unwinding of the helix, can interfere with the proper functioning of the cellular machinery that reads the genetic code. acs.org
Protein Interaction Studies
Beyond its direct interaction with DNA, this compound's biological activity is also mediated by its interactions with various cellular proteins. These interactions can lead to the modulation of critical enzymatic functions and cellular transport mechanisms.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase I/II Interaction)
Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. mdpi.com Acridine derivatives, including those structurally related to this compound, are well-documented inhibitors of both topoisomerase I and II. mdpi.comrsc.org The mechanism of inhibition often involves the formation of a ternary complex between the drug, the enzyme, and DNA. mdpi.com By intercalating into the DNA, the acridine compound stabilizes the transient DNA strand breaks created by the topoisomerase, preventing the re-ligation step of the enzyme's catalytic cycle. mdpi.com This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.
The specific side chains on the acridine ring can influence the selectivity and potency of topoisomerase inhibition. For example, DACA has been identified as a dual inhibitor of both topoisomerase I and II. mdpi.com The interaction of the side chain within the DNA grooves can play a significant role in poisoning topoisomerase activity. oup.com
Interactions with Multi-Drug Resistance Proteins (e.g., Nora protein)
Multi-drug resistance (MDR) is a significant challenge in the treatment of various diseases, including bacterial infections and cancer. MDR proteins, such as the Nora protein in Staphylococcus aureus, function as efflux pumps that actively transport drugs out of the cell, reducing their intracellular concentration and efficacy.
Molecular docking studies have investigated the interaction of 2-Ethylacridine (B12942355) with the Nora multi-drug resistance protein. mbimph.com These studies have shown a high binding affinity of 2-Ethylacridine to the Nora protein, suggesting a potential mechanism for overcoming multi-drug resistance. mbimph.com By binding to and potentially inhibiting the function of these efflux pumps, this compound could enhance the efficacy of other therapeutic agents or exert its own antimicrobial or anticancer effects. mbimph.com
Investigations into Cellular Pathways and Processes
The interactions of this compound with DNA and proteins culminate in the modulation of various cellular pathways and processes. The inhibition of DNA replication and transcription, coupled with the induction of DNA damage through topoisomerase poisoning, can activate cellular stress responses and DNA damage repair pathways. mdpi.commdpi.com
Fluorescence microscopy has revealed that some acridine derivatives, like DACA, can accumulate in cytoplasmic vesicles. nih.gov This cellular uptake and distribution are influenced by the physicochemical properties of the compound, such as its lipophilicity. nih.gov The sequestration of these compounds within cellular compartments can affect their availability to interact with their primary targets, DNA and topoisomerases. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) has been implicated as a potential mechanism of action for some acridine-based drugs, which can lead to oxidative stress and the activation of signaling pathways such as the ERK/JNK pathway. mdpi.comnih.gov
Modulation of Cell Cycle Progression
The cell cycle is a fundamental process involving a series of events that lead to cell division and duplication. fortislife.com It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). fortislife.com Progression through these phases is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. fortislife.comfrontiersin.orggenome.jp The precise control of this cycle is crucial for normal cell growth and development. fortislife.com
While direct studies on this compound's specific modulation of cell cycle progression are not extensively detailed in the provided context, the broader class of acridine derivatives is known to influence this process. For instance, some acridine compounds can lead to cell cycle arrest, a mechanism that halts the cycle at specific checkpoints (G1, S, or G2/M) to prevent the proliferation of damaged cells. fortislife.comgenome.jp This arrest is often a prelude to other cellular outcomes, such as DNA repair or programmed cell death.
In a study on the related compound ethacridine (B1671378), which shares the acridine core structure, no specific cell-cycle arrest was observed in thyroid cancer cells. nih.gov However, this does not preclude the possibility that this compound or other derivatives might exert their effects through cell cycle modulation in different cell types or under different conditions. The intricate interplay between acridine compounds and the cell cycle machinery remains an active area of research.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells from the body. The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Acridine derivatives, including this compound, have been investigated for their ability to trigger these cell death pathways.
One of the primary mechanisms by which acridine compounds induce apoptosis is through their interaction with DNA. By intercalating between DNA base pairs, they can disrupt DNA replication and transcription, leading to DNA damage. ontosight.ai This damage can, in turn, activate signaling pathways that converge on the activation of caspases, the key executioner enzymes of apoptosis.
A study on ethacridine demonstrated its ability to dose-dependently induce apoptosis in thyroid cancer cells. nih.gov This suggests that the acridine scaffold is capable of initiating the apoptotic cascade. Furthermore, other acridine derivatives like amsacrine (B1665488) are known to be potent inducers of apoptosis by stabilizing the complex between DNA and topoisomerase II, leading to double-stranded DNA breaks. sigmaaldrich.com While the precise apoptotic pathways triggered by this compound require more specific investigation, the existing evidence from related compounds points towards a significant role for apoptosis induction in its biological activity.
Diverse Biological Activity Research
The planar, heterocyclic structure of acridine and its derivatives, such as this compound, allows them to intercalate into DNA and interact with various enzymes, leading to a broad spectrum of biological activities. rsc.org
Antimicrobial Activity Research (e.g., Antibacterial Mechanisms against MRSA)
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. mbimph.com This has spurred research into new antimicrobial agents, with acridine derivatives showing promise.
Recent studies have identified 2-ethylacridine as a bioactive compound with potential antibacterial activity against MRSA. mbimph.commbimph.com In one study, 2-ethylacridine was identified in extracts of Salacia chinensis. mbimph.commbimph.com Molecular docking analysis suggested that 2-ethylacridine exhibits a high binding affinity to the multi-drug resistance protein (NorA) of S. aureus. mbimph.commbimph.com The NorA protein is an efflux pump that contributes to antibiotic resistance by actively transporting antimicrobial agents out of the bacterial cell. By inhibiting this pump, 2-ethylacridine could potentially restore the efficacy of other antibiotics or exert its own antibacterial effect.
Another study investigating the plant Consolida orientalis also identified 2-ethylacridine in its extract and hypothesized that it possesses anti-biofilm properties against MRSA. dergipark.org.trdntb.gov.ua Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. The ability to inhibit biofilm formation would be a significant advantage in combating persistent infections.
Antiviral Activity Research
The broad biological activity of acridine derivatives extends to antiviral effects. rsc.org These compounds have been shown to interfere with the life cycle of various viruses. science-line.com The mechanism often involves the interaction with viral nucleic acids, preventing replication and transcription. rsc.org
GC-MS analysis of the stem bark of Daniellia oliveri revealed the presence of 2-ethylacridine, among other compounds, which may contribute to the observed antiviral activities of the plant extract. researchgate.net While direct antiviral testing of isolated 2-ethylacridine was not reported in this specific study, the presence of this compound in a plant with known antiviral properties suggests its potential role. researchgate.net The broader class of acridines has been shown to be effective against a range of viruses, and some derivatives have been used clinically as antiviral drugs. rsc.org
Antiproliferative Activity Research
The ability of acridine derivatives to intercalate into DNA and inhibit enzymes like topoisomerases makes them potent antiproliferative agents. rsc.orgmdpi.com This has led to the development of several acridine-based anticancer drugs. rsc.org
Research into novel acridine-biotin conjugates has demonstrated their antiproliferative activity against various cancer cell lines, including hepatocellular (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma. pharmacyjournal.net The rationale behind this approach is to target cancer cells that overexpress biotin (B1667282) receptors. While this study focused on specific conjugates, it underscores the potential of the acridine scaffold in designing new antiproliferative agents. pharmacyjournal.net
Another study synthesized and evaluated a series of acridine and 5-mthis compound derivatives for their antiproliferative properties. mdpi.com The results indicated that the substitution pattern on the acridine ring is crucial for activity. For example, derivatives of 5-mthis compound-4-carboxylic (B1253512) acid were found to be the most active. mdpi.com This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antiproliferative effects of acridine compounds.
Anti-parasitic, Antimalarial, and Antitubercular Activity Research
Acridine derivatives have a long history of use against parasitic diseases, most notably malaria. rsc.org The ability of these compounds to interfere with parasitic growth and replication has been well-documented. rsc.orgmdpi.com
The search for new antimalarial and antitubercular drugs from natural sources continues to be a priority. unam.edu.na While direct studies on this compound for these specific activities were not found in the provided search results, the general class of acridines is known to possess these properties. rsc.org For instance, quinacrine, an acridine derivative, was a widely used antimalarial drug. rsc.org
Research into other heterocyclic compounds, such as quinolones, has shown promising activity against Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis (the bacterium that causes tuberculosis). mdpi.com Given the structural similarities and shared mechanisms of action (like DNA intercalation), it is plausible that this compound and its derivatives could also exhibit anti-parasitic, antimalarial, and antitubercular activities. Further investigation in this area is warranted.
Biochemical Pathway Studies and Biotransformation of this compound
The study of how chemical compounds are processed within biological systems is crucial for understanding their therapeutic potential and fate in the body. This section delves into the metabolic transformations of this compound and its derivatives, as well as the natural biosynthetic routes that produce this compound-related compounds.
Elucidation of Metabolic Pathways of this compound and its Derivatives
Research into the metabolic pathways of this compound has predominantly focused on its complex derivatives, particularly the experimental antitumor agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). Studies in both animal models and humans have revealed that DACA undergoes extensive biotransformation.
In studies using mice, the primary routes of elimination for acridine carboxamide (AC), a related compound, were identified as N-oxidation and the formation of 9(10H)acridone, coupled with 7-hydroxylation of both AC and its N-demethylated product, followed by glucuronidation. nih.gov Biliary excretion was found to be a significant route, with at least 14 different metabolites detected, including the parent compound, its N-oxide, and various ring-hydroxylated and acridone (B373769) derivatives. nih.gov The back-reduction of the AC-N-oxide in the gut and enterohepatic circulation of the 7-hydroxyacridone derivatives may contribute to a slower elimination of the metabolites. nih.gov
In human clinical trials, DACA also demonstrated extensive metabolism. Following intravenous infusion, a significant portion of the administered dose was recovered in the urine, with the major urinary metabolite being DACA-N-oxide-9(10H)acridone. researchgate.net Other minor metabolites identified in human urine include N-monomethyl-DACA-9(10H)acridone, DACA-9(10H)acridone, N-monomethyl-DACA, and DACA-N-oxide. researchgate.net The major metabolites found in plasma were DACA-9(10H)acridone and DACA-N-oxide-9(10H)acridone. researchgate.net These findings suggest that the principal biotransformation reactions for DACA in humans are N-oxidation of the tertiary amine side chain and the formation of the acridone structure. researchgate.net
The enzymes implicated in these metabolic transformations include aldehyde oxidase (AO) and the cytochrome P450 (CYP450) system. mbimph.com Aldehyde oxidase is suggested to be involved in the C-9 oxidation of DACA, leading to the formation of the acridone ring. mbimph.comontosight.ai The CYP450 enzymes are likely responsible for the N-demethylation reactions, and flavin-containing monooxygenases (FMO) may contribute to the formation of the N-oxide. mbimph.com
The metabolic stability of DACA and its analogues has been a key area of investigation. Studies comparing DACA with its analogues showed that DACA is rapidly and extensively metabolized in various tumor types. researchgate.net In contrast, some of its analogues, such as [11C]SN 23490 and [11C]SN 23719, exhibited less extensive metabolism, which could be a favorable characteristic for therapeutic efficacy. researchgate.netnih.govnih.gov
Table 1: Major Metabolites of DACA Identified in Human and Mouse Studies
| Metabolite Name | Species | Site of Detection | Metabolic Reaction | Reference |
|---|---|---|---|---|
| DACA-N-oxide-9(10H)acridone | Human | Urine, Plasma | N-oxidation, Acridone formation | researchgate.net |
| DACA-9(10H)acridone | Human, Mouse | Urine, Plasma, Bile | Acridone formation | nih.govresearchgate.net |
| N-monomethyl-DACA-9(10H)acridone | Human | Urine | N-demethylation, Acridone formation | researchgate.net |
| DACA-N-oxide | Human, Mouse | Urine, Bile | N-oxidation | nih.govresearchgate.net |
| N-monomethyl-DACA | Human, Mouse | Urine | N-demethylation | nih.govresearchgate.net |
| 7-hydroxy-9(10H)acridone derivatives | Mouse | Bile, Feces | Hydroxylation, Acridone formation | nih.gov |
| Glucuronides of hydroxylated metabolites | Mouse | Urine, Bile | Glucuronidation | nih.gov |
Biosynthetic Activities Related to this compound Compounds (e.g., from natural sources)
This compound is classified as an alkaloid, a group of naturally occurring organic compounds that typically contain at least one nitrogen atom. scispace.comscispace.com While many acridine derivatives are synthetic, some are found in nature. auckland.ac.nz
Research has identified 2-Ethylacridine as a naturally occurring bioactive compound in the plant Salacia chinensis. mbimph.comacs.org Phytochemical screening of extracts from this plant revealed the presence of alkaloids, among other secondary metabolites. acs.org Subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of 2-Ethylacridine. acs.org In addition to Salacia chinensis, 2-ethylacridine has also been identified in the septum of durian (Durio zibethinus). scispace.com
The biosynthesis of alkaloids in plants involves complex enzymatic pathways, often originating from common amino acids. scispace.comfrontiersin.org For acridone alkaloids, a related class, the biosynthetic pathway has been studied in cell cultures of Ruta graveolens. These studies have shown that the acridone skeleton is formed from N-methylanthranilic acid and malonyl-coenzyme A. grafiati.com However, the specific biosynthetic pathway for this compound in plants like Salacia chinensis has not yet been fully elucidated in the available scientific literature. The discovery of this compound in natural sources opens up avenues for future research into its enzymatic synthesis and the potential for biotechnological production. scielo.org.mxscience.govcardiff.ac.uk
Environmental Occurrence, Fate, and Transformation of Ethylacridine
Detection and Analysis in Environmental Samples
The detection of ethylacridine in the environment is linked to the breakdown of larger, more complex pollutants. For instance, 2-Ethylacridine (B12942355) has been identified in scientific studies as a metabolite produced during the microbial degradation of benzo[a]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) nih.gov. One study documented the formation of 2-ethylacridine, along with 9-ethyl-10-methylanthracene, during the degradation of benzo[a]pyrene by Bacillus sp. strain M1, which was originally isolated from contaminated agricultural soil nih.gov. This indicates that the presence of this compound in soil and sediment may serve as an indicator of PAH biodegradation.
Furthermore, 2-Ethylacridine has been detected in extracts from mangrove soil samples, suggesting its occurrence in natural environments, potentially as a result of microbial activity on organic matter or other pollutants nih.gov. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying such metabolites in complex environmental matrices nih.gov.
While specific standardized methods for the quantification of this compound in water and wastewater are not extensively documented, the analytical approaches used for other heterocyclic aromatic compounds and trace organic pollutants are applicable. These methods are designed to handle complex matrices and detect low concentrations, often in the nanogram per liter (ng/L) range nih.gov.
Commonly employed analytical techniques would likely involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances from the water sample. Subsequent analysis would be performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective quantification nih.govmdpi.com. These methods are standard for detecting various organic pollutants in environmental waters nih.gov. The choice between LC-MS/MS and GC-MS would depend on the volatility and thermal stability of the specific this compound isomer.
Table 1: General Analytical Techniques for Heterocyclic Aromatic Compounds in Water
| Technique | Sample Preparation | Common Use | Detection Limits (Typical) |
| HPLC-MS/MS | Solid-Phase Extraction (SPE) | Analysis of a wide range of pharmaceuticals and polar contaminants | ng/L to µg/L |
| GC-MS/MS | Liquid-Liquid Extraction (LLE), SPE | Analysis of volatile and semi-volatile organic compounds | ng/L to µg/L |
| HPLC-UV | Solid-Phase Extraction (SPE) | Quantification of compounds with UV absorbance | µg/L to mg/L |
This table represents common methods for compounds structurally similar to this compound; specific performance for this compound would require method development and validation.
Degradation Pathways and Environmental Persistence
The environmental persistence of acridine (B1665455) and its derivatives is influenced by their chemical structure, which is generally resistant to degradation doaj.orgsemanticscholar.org. However, both biotic and abiotic degradation processes can contribute to their transformation. Heterocyclic aromatic compounds can be degraded by microorganisms under both aerobic and anaerobic conditions mdpi.comdeswater.com.
As previously noted, a significant pathway for the environmental formation of this compound is through the biodegradation of other pollutants. 2-Ethylacridine is a confirmed intermediate in the degradation pathway of benzo[a]pyrene by Bacillus sp. nih.gov. This suggests that while this compound can be formed microbially, it is also subject to further microbial metabolism. The complete mineralization of acridines ultimately leads to simpler molecules like carbon dioxide, water, and mineral acids nih.gov.
Abiotic degradation, particularly photolysis (degradation by light), is another important pathway for acridines. The aromatic structure of acridine allows it to absorb UV radiation, which can lead to photochemical oxidation nih.govsioc-journal.cn. The atmospheric half-life of the parent compound, acridine, due to reaction with hydroxyl radicals is estimated to be around 14 hours, indicating that photodegradation can be a significant removal mechanism in the atmosphere and sunlit surface waters sioc-journal.cn. The persistence in soil and sediment is expected to be longer, governed by microbial activity and sorption to organic matter nih.gov.
Table 2: Factors Influencing Environmental Persistence of Acridine Derivatives
| Factor | Description | Impact on Persistence |
| Biodegradation | Microbial breakdown under aerobic or anaerobic conditions. | Decreases persistence. Rate is dependent on microbial populations and environmental conditions. |
| Photolysis | Degradation caused by exposure to sunlight (UV radiation). | Significant in surface waters and the atmosphere, decreasing persistence. |
| Sorption | Binding to soil organic carbon and sediment particles. | Increases persistence in soil/sediment by reducing bioavailability for degradation. |
| Aqueous Solubility | The presence of heteroatoms like nitrogen increases water solubility compared to parent PAHs. | Higher solubility can increase mobility in water but also bioavailability for aquatic microorganisms. nih.gov |
Role as an Environmental Analytical Reagent
The core acridine structure possesses strong fluorescent properties, a characteristic that has been widely exploited in the development of analytical reagents wikipedia.org. Acridine derivatives, such as Acridine Orange, are well-known fluorescent dyes used extensively in microbiology and cell biology to stain nucleic acids and visualize microbial communities in environmental samples intactone.commicrobeonline.comresearchgate.net. These dyes work by intercalating with DNA and RNA, emitting different colors of fluorescence depending on the type of nucleic acid they bind to researchgate.net.
This inherent fluorescence suggests that this compound could potentially be used or modified to act as a fluorescent probe or sensor in environmental analysis. For example, such reagents can be used for the detection of metal ions or other pollutants through mechanisms like fluorescence quenching or enhancement. The interaction of a target analyte with the acridine derivative can alter its spectral properties, allowing for sensitive detection. While specific applications of this compound itself as a primary environmental analytical reagent are not well-documented, the foundational chemistry of the acridine family supports this potential role. The "Acridine Orange Direct Count" (AODC) method, for instance, has been a valuable tool for enumerating bacteria in aquatic and soil samples intactone.com.
Emerging Research Areas and Future Perspectives on Ethylacridine
Development of Novel Research Tools and Fluorescent Probes
Ethylacridine and its parent acridine (B1665455) scaffold are central to the development of new research tools, particularly fluorescent probes, owing to their inherent photophysical properties. ontosight.ai this compound's high fluorescence quantum yield and its capacity to intercalate into DNA make it a valuable component for creating probes to study biological systems. ontosight.ai
Researchers are actively synthesizing novel acridine derivatives to serve as highly sensitive and selective fluorescent probes. For instance, a fluorescent probe derived from the acridine skeleton, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine (N-(ACR-4-CA)-alpha-ALA), was developed for the quantitative determination of DNA. researchgate.netnih.gov This probe's fluorescence is quenched upon intercalation with DNA, and the degree of quenching is proportional to the DNA concentration. researchgate.netnih.gov This allows for the sensitive detection of DNA from sources like calf thymus and fish semen, with detection limits in the nanogram per milliliter range. nih.gov
Another significant development is the use of 10-ethyl-acridine-3-sulfonyl chloride (EASC) as a derivatizing agent for the analysis of aliphatic amines in environmental water samples using high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netsigmaaldrich.cn This reagent reacts with primary and secondary amino groups to form stable, fluorescent derivatives that can be easily detected. researchgate.net Furthermore, novel tetrahydroacridine-type fluorescent probes have been synthesized for the specific and rapid detection of hazardous chemicals like hydrazine (B178648) (N2H4) in both environmental and biological samples, demonstrating high sensitivity and selectivity. nih.gov These tools are crucial for monitoring and bioimaging, showcasing the adaptability of the acridine structure for creating bespoke analytical reagents. nih.govspectroscopyonline.com
Table 1: Examples of this compound-Based Research Tools and Fluorescent Probes
| Probe/Tool Name | Target Analyte | Principle of Detection | Application Area | Reference(s) |
|---|---|---|---|---|
| N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine | DNA | Fluorescence quenching upon intercalation | Biological Research, DNA Quantification | researchgate.net, nih.gov |
| 10-ethyl-acridine-3-sulfonyl chloride (EASC) | Aliphatic Amines | Fluorescent labeling for HPLC analysis | Environmental Monitoring | researchgate.net, sigmaaldrich.cn |
| (E)-2-(2-(4-butoxy-4'-(1,1,5,5-tetramethyl-1,3,4,5,6,12b-hexahydro-2H-2,4a-methanobenzo[c]acridin-7-yl)-[1,1'-biphenyl]-3-yl)vinyl)-3-ethylbenzo[d]thiazol-3-ium (ABP-BBT) | Hydrazine (N2H4) | Fluorescence enhancement | Environmental and Biological Imaging | nih.gov |
Advanced Methodologies for Studying this compound Interactions and Dynamics
A deeper understanding of how this compound and its derivatives interact with biological macromolecules is being achieved through the application of advanced analytical and computational methodologies. These techniques provide unprecedented detail on the binding modes, kinetics, and thermodynamics of these interactions, which is critical for rational drug design and the development of targeted probes.
Spectroscopic techniques are at the forefront of this research. Absorbance spectroscopy, for example, is employed to investigate the thermodynamic properties of the binding between acridine derivatives and nucleic acids. nih.gov Such studies have revealed how modifications to the acridine ring, such as the addition of an amino group, can significantly enhance DNA binding affinity by altering electrostatic interactions and increasing entropy. nih.gov High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with restrained molecular dynamics, allows for the detailed structural elucidation of this compound-DNA complexes, identifying specific binding sites and intercalation modes, such as insertion into the minor groove at particular base steps. oup.com
In addition to experimental methods, computational modeling has become an indispensable tool. nih.gov Molecular docking and quantum mechanics/molecular mechanics (QM/MM) hybrid simulations are used to predict the binding orientations and energetics of this compound analogues with complex DNA structures like G-quadruplexes. reading.ac.uk These computational approaches help to rationalize the structure-activity relationships observed experimentally and guide the synthesis of new derivatives with improved binding specificity and affinity. reading.ac.ukmdpi.com Other methods like surface plasmon resonance (SPR) and various forms of affinity chromatography provide real-time kinetic data on the association and dissociation of these compounds with their targets. nih.gov
Table 2: Methodologies for Studying this compound Interactions
| Methodology | Type of Information Obtained | Example Application | Reference(s) |
|---|---|---|---|
| Absorbance Spectroscopy | Thermodynamic parameters (binding affinity, enthalpy, entropy) | Studying the influence of substituents on DNA binding energy. | nih.gov |
| NMR Spectroscopy | 3D structure of complex, binding site, intercalation mode | Determining the binding mode of acridine derivatives to oligonucleotide duplexes. | oup.com |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, binding orientation, interaction stability | Simulating the interaction of acridine hybrids within the topoisomerase II binding site. | cardiff.ac.uk, nih.gov |
| QM/MM Simulations | Binding energies, electronic effects, polarization | Predicting binding modes of DACA analogues to G-quadruplex DNA. | reading.ac.uk |
| Electrophoretic Methods | Effect on enzyme activity (e.g., topoisomerase inhibition) | Assessing the inhibition of human topoisomerase I and IIα by acridine derivatives. | mdpi.com |
| Surface Plasmon Resonance (SPR) | Kinetic rate constants (association/dissociation) | Analyzing real-time interactions of ligands with immobilized targets like proteins or DNA. | nih.gov |
Interdisciplinary Approaches in this compound Research
The future of this compound research lies in the convergence of multiple scientific disciplines. The complexity of its interactions and the breadth of its potential applications necessitate collaborative efforts that span chemistry, biology, physics, and materials science. globalauthorid.comjustdial.com
The intersection of medicinal chemistry and biophysics is particularly fruitful, driving the development of acridine-based compounds as therapeutic agents. dntb.gov.ua Biophysical studies that elucidate the DNA binding kinetics and thermodynamics of this compound derivatives provide crucial feedback for medicinal chemists to design and synthesize next-generation molecules with enhanced biological activity and target specificity. mdpi.comacs.orgdoi.org
Furthermore, the fields of materials science and analytical chemistry are exploring this compound for new applications. sigmaaldrich.comambeed.com Its fluorescent properties are being leveraged in the development of novel materials and sensors. justdial.com In natural product chemistry, the identification of 2-ethylacridine (B12942355) in plant extracts, such as Chaetomorpha media and Consolida orientalis, opens up new avenues for investigating its natural role and potential pharmacological properties, including antibiofilm activity. ajprd.comajprd.comresearchgate.net This bridges the gap between traditional phytochemistry and modern pharmacology. The development of this compound-based probes for detecting pollutants also highlights a growing synergy between synthetic chemistry and environmental science. researchgate.net These interdisciplinary approaches are essential for translating fundamental knowledge about this compound into practical solutions and innovative technologies.
Q & A
Q. How can researchers ensure reproducibility in this compound-based studies when minor impurities (<1%) influence outcomes?
- Methodological Answer: Implement strict quality control (QC) via LC-MS to detect trace impurities. Use preparative HPLC for ultra-purification. Document batch-to-batch variability in supplementary materials. For biological assays, include impurity-spiked controls to assess interference .
Interdisciplinary & Emerging Research
Q. What strategies integrate this compound into hybrid materials (e.g., metal-organic frameworks) for catalytic or photonic applications?
- Methodological Answer: Functionalize this compound with linker groups (e.g., carboxylates) for coordination to metal nodes. Characterize hybrid materials via PXRD, BET surface area analysis, and TEM. Test catalytic activity in model reactions (e.g., oxidation of alkanes) under controlled conditions .
Q. How can machine learning models enhance the prediction of this compound’s environmental toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
